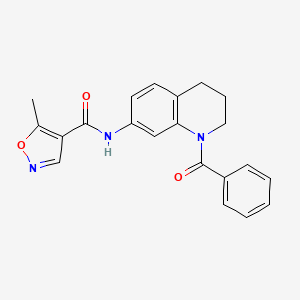

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a synthetic amide derivative combining two pharmacologically relevant moieties: a benzoyl-substituted tetrahydroquinoline ring and a 5-methylisoxazole-4-carboxamide group. The tetrahydroquinoline scaffold is notable for its presence in bioactive molecules, often associated with central nervous system activity or enzyme modulation. The 5-methylisoxazole moiety is a common feature in anti-inflammatory and antimicrobial agents, suggesting possible dual functionality.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-18(13-22-27-14)20(25)23-17-10-9-15-8-5-11-24(19(15)12-17)21(26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEWNTFTPRXNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Isoxazole formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Coupling: Finally, the benzoylated tetrahydroquinoline is coupled with the isoxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrahydroquinoline or isoxazole rings.

Reduction: Reduced forms of the benzoyl group or the isoxazole ring.

Substitution: Substituted derivatives at the benzoyl group or the isoxazole ring.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

- Target Compound: The benzoyl group on the tetrahydroquinoline distinguishes it from analogs with oxaborole () or isobutyryl () substituents.

- 4-Fluorophenyl Analog (): Replaces the benzoyl group with a 4-fluorophenyl substituent and introduces an oxaborole ring, which may enhance boron-mediated interactions with biological targets.

- tert-Butyl Benzamide Analog () : Features a bulky tert-butyl group and isobutyryl substitution, likely increasing steric hindrance. This compound’s safety data highlight significant irritancy (H315, H311) and respiratory risks (H335), suggesting stricter handling protocols compared to the target compound .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide (commonly referred to as the compound ) is a synthetic derivative of tetrahydroquinoline and isoxazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 416.5 g/mol. Its structure features a tetrahydroquinoline core linked to a benzoyl moiety and an isoxazole carboxamide group. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O4 |

| Molecular Weight | 416.5 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the tetrahydroquinoline core.

- Introduction of the benzoyl group.

- Coupling with the isoxazole derivative.

This multi-step synthesis allows for the fine-tuning of substituents, which can significantly affect biological activity.

Antifungal Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, a related compound showed excellent fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than those of commercial fungicides like flutolanil . While specific data on the compound is limited, its structural analogs suggest potential antifungal efficacy.

Insecticidal Activity

The compound's structural features may also confer insecticidal properties. Studies have identified related compounds that demonstrate larvicidal activity against Aedes aegypti, a vector for several viral diseases . The presence of specific substituents on the aromatic rings has been linked to enhanced biological activity.

Case Studies and Research Findings

- Fungicidal Activity : A study synthesized various N-substituted benzoyl-tetrahydroquinoline carboxamides and tested their antifungal properties, finding some compounds exhibited superior activity compared to established fungicides .

- Insecticidal Efficacy : Research into related compounds indicated promising results against mosquito larvae, with specific derivatives showing low LC50 values, suggesting potential for development as insecticides .

- Toxicity Assessments : Toxicological evaluations are crucial for assessing the safety profile of these compounds. For instance, certain derivatives were tested for cytotoxicity against human cells and showed no significant adverse effects at high concentrations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide with high purity?

- Methodological Answer : Synthesis requires multi-step optimization, including:

- Acylation and cyclization : Use acyl chlorides for benzoylation under anhydrous conditions (e.g., POCl₃ catalysis) to form the tetrahydroquinoline core .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Reaction monitoring : Use TLC and in-situ FTIR to track intermediates and confirm completion of key steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Utilize complementary analytical techniques:

- Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., benzoyl carbonyl at ~170 ppm in ¹³C NMR) and FTIR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental analysis : Match experimental C/H/N percentages with theoretical values (error <0.3%) .

Q. What solvent systems are optimal for studying this compound’s solubility and stability?

- Methodological Answer :

- Solubility screening : Test in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to assess aggregation .

- Stability assays : Incubate at 37°C in PBS or simulated gastric fluid, analyzing degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers design interaction studies to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Target identification : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to predict binding sites, prioritizing kinases or GPCRs due to structural motifs .

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .

- Cellular validation : CRISPR-Cas9 knockout models to confirm target relevance in pathways like apoptosis or inflammation .

Q. How should contradictory data on this compound’s biological activity be resolved?

- Methodological Answer :

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

- Dose-response curves : Use 8–10 concentration points (log-scale) to assess EC50/IC50 reproducibility across labs .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, identifying outliers via funnel plots .

Q. What strategies optimize process parameters for scaling up synthesis without compromising yield?

- Methodological Answer :

- DOE (Design of Experiments) : Use response surface methodology (RSM) to model variables (temperature, catalyst ratio) and predict optimal conditions .

- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., benzoylation) to enhance heat transfer and safety .

- In-line analytics : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

- Methodological Answer :

- In silico ADMET : Use SwissADME or pkCSM to predict absorption, metabolism, and toxicity profiles .

- MD simulations : Run 100-ns trajectories (GROMACS) to study membrane permeability or protein-ligand dynamics .

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data from analogs .

Methodological Framework Integration

Q. How can researchers align studies on this compound with existing theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Link to structure-activity relationships (SAR) : Map substituent effects (e.g., isoxazole methylation) to biological activity using regression models .

- Therapeutic hypothesis : Frame research within kinase inhibition or epigenetic modulation theories, leveraging prior data on tetrahydroquinoline derivatives .

- Conceptual models : Integrate systems biology approaches (e.g., network pharmacology) to explore polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.